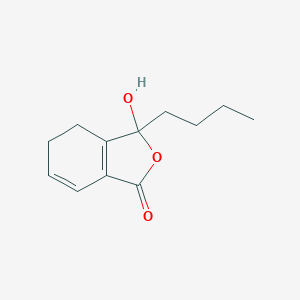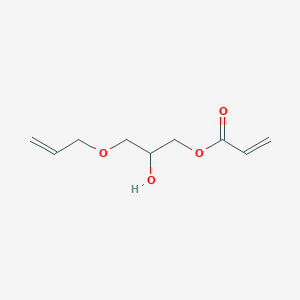![molecular formula C24H31NaO9 B157742 1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT CAS No. 1852-44-4](/img/structure/B157742.png)
1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3,510-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT” is also known as Estriol 16α-(β-D-glucuronide) sodium salt . It is a synthetic organic compound with a molecular weight of 486.49 . This compound is a glucuronide conjugate of estriol, a form of estrogen .
Molecular Structure Analysis
The linear formula of this compound is C24H31O9Na . The molecular structure of this compound involves the conjugation of estriol with glucuronic acid .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . It has a molecular weight of 486.49 . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Bioconjugation and Immunoassays
- Labeling of Steroids on Solid Phase: The compound has been utilized in the bioconjugation of steroids on a solid phase, particularly in creating steroid conjugates for use in competitive fluoroimmunoassays. It demonstrated that more labels conjugated to the steroid enable the use of more diluted antiserum without altering the measurement range, highlighting the utility of lanthanide(III) chelates as multilabels in bioaffinity assays (Peuralahti et al., 2004).
Metabolism Studies
- Metabolic Pathways in Humans: The compound was used to understand the metabolic pathways of 17alpha-estradiol in humans. It was noted that after administration, 17alpha-estradiol was rapidly and intensively conjugated, and the compound was part of the metabolite patterns observed in serum and urine. The study provided insights into phase I metabolism of 17alpha-estradiol in humans and demonstrated the importance of enzymatic hydrolysis and methanolysis procedures in understanding steroid metabolism (Hobe et al., 2002).
Enzymatic Treatment for Environmental Protection
- Enzymatic Treatment of Estrogens and Estrogen Glucuronide: Research has investigated the enzymatic treatment of estrogens, including the compound, by a fungal laccase to reduce estrogenic activities, thereby minimizing their impact on the reproductive health of animals in rivers. The study highlighted the significance of using enzyme systems for the degradation of environmental contaminants (Tanaka et al., 2009).
Propiedades
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPVDZAIVGZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585150 |
Source


|
| Record name | PUBCHEM_16219323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT | |
CAS RN |
1852-44-4 |
Source


|
| Record name | PUBCHEM_16219323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,16α,17β-Trihydroxy-1,3,5(10)-estratriene 16-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

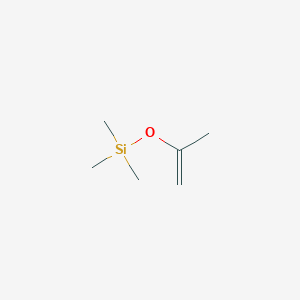
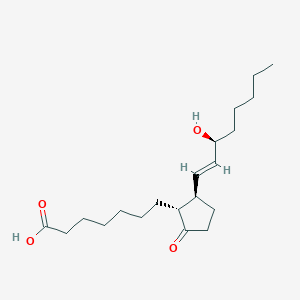


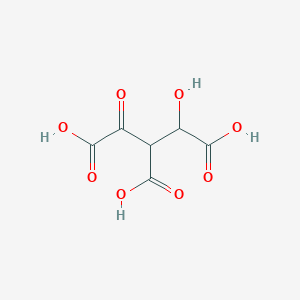
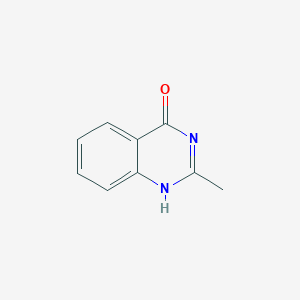
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)



